1-(2-Methylpiperidin-1-yl)propan-2-one
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Description
1-(2-Methylpiperidin-1-yl)propan-2-one, also known as methylpropionone, is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid with a sweet, fruity odor and is used in a variety of applications. Its chemical formula is C5H10NO and its molecular weight is 102.14 g/mol. It is a versatile compound that can be used in a variety of applications.
Scientific Research Applications
Synthesis and Characterization
Transition Metal Complexes
A study by Görgülü, Çelikkan, and Arslana (2009) synthesized potassium 1,3-di(2-methylpiperidino)propan-2-O-xanthate from 1,3-di(2-methylpiperidino)propan-2-ol and explored its complexes with transition metals like Co(II), Ni(II), and Cu(I). These complexes were characterized using various techniques such as FT-IR, NMR spectroscopy, and elemental analysis, highlighting the compound's potential in developing metal complexes with unique properties (Görgülü, Çelikkan, & Arslana, 2009).
X-ray Structures and Computational Studies
In a study by Nycz, Małecki, Zawiazalec, and Paździorek (2011), various cathinones, including derivatives of 1-(2-Methylpiperidin-1-yl)propan-2-one, were characterized using FTIR, UV–Vis, and NMR spectroscopy. X-ray diffraction and computational studies provided insights into the geometric and electronic structures of these compounds, demonstrating their significance in molecular structural studies (Nycz et al., 2011).
Pharmaceutical and Medicinal Applications
Synthesis of Radiolabeled Compounds
Czeskis (1998) synthesized a radiolabeled version of a compound structurally related to this compound, used as a 5HT1A antagonist. This study highlights the use of such compounds in developing radiolabeled pharmaceuticals for medical imaging and therapy (Czeskis, 1998).
Anticancer Activity
Berardi, Ferorelli, Abate, and colleagues (2005) explored the sigma-subtype affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives of various methylpiperidines. The study found compounds exhibiting potent sigma(1) ligand activity and antiproliferative effects in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8-5-3-4-6-10(8)7-9(2)11/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDMAGYOIZJFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393579 |
Source
|
Record name | 1-(2-methylpiperidin-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24633-45-2 |
Source
|
Record name | 1-(2-methylpiperidin-1-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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